molecular formula C13H20N2O B185052 N-[4-(diethylamino)-2-methylphenyl]acetamide CAS No. 5417-52-7

N-[4-(diethylamino)-2-methylphenyl]acetamide

Cat. No. B185052
Key on ui cas rn: 5417-52-7
M. Wt: 220.31 g/mol
InChI Key: ORCJVXMOXNZNAY-UHFFFAOYSA-N
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Patent
US04009205

Procedure details

19.1g (0.1 mole) of 4-acetamino-3-methyl-N-ethylaniline obtained in Example 1, Part C, and 100g of water were mixed, and, after 12.5g of diethyl sulfate were added dropwise thereto while stirring, the entire reaction system was stirred overnight at room temperature. Next, the reaction mixture was neutralized with sodium hydroxide and the crystals separated were recrystallized from methanol to obtain 11.5g of white crystals of 4-acetamino-3-methyl-(N,N-diethyl)aniline.
Name
4-acetamino-3-methyl-N-ethylaniline
Quantity
19.1 g
Type
reactant
Reaction Step One
[Compound]
Name
100g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:13]=[CH:12][C:8]([NH:9][CH2:10][CH3:11])=[CH:7][C:6]=1[CH3:14])[C:2]([CH3:4])=[O:3].S(OCC)(O[CH2:19][CH3:20])(=O)=O.[OH-].[Na+]>O>[NH:1]([C:5]1[CH:13]=[CH:12][C:8]([N:9]([CH2:19][CH3:20])[CH2:10][CH3:11])=[CH:7][C:6]=1[CH3:14])[C:2]([CH3:4])=[O:3] |f:2.3|

Inputs

Step One
Name
4-acetamino-3-methyl-N-ethylaniline
Quantity
19.1 g
Type
reactant
Smiles
N(C(=O)C)C1=C(C=C(NCC)C=C1)C
Name
100g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the entire reaction system was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the crystals separated
CUSTOM
Type
CUSTOM
Details
were recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
N(C(=O)C)C1=C(C=C(N(CC)CC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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